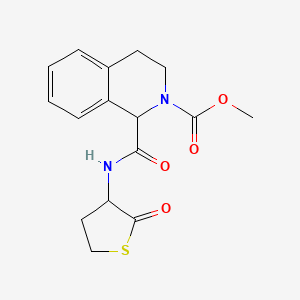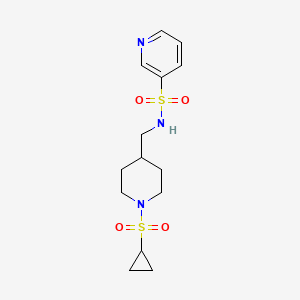
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide: is a complex organic compound that features a piperidine ring, a pyridine ring, and sulfonamide groups
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would likely involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the piperidine intermediate with the pyridine sulfonamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the sulfonamide groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of sulfonamide groups with biological targets, providing insights into enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in drug discovery and development. Its structure suggests it could be a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved solubility or stability.
Comparison with Similar Compounds
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-2-sulfonamide
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-4-sulfonamide
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzene-1-sulfonamide
Uniqueness: The uniqueness of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide lies in its specific arrangement of functional groups, which provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, solubility profiles, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S2/c18-22(19,14-2-1-7-15-11-14)16-10-12-5-8-17(9-6-12)23(20,21)13-3-4-13/h1-2,7,11-13,16H,3-6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGXKJQEYLMQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2415111.png)
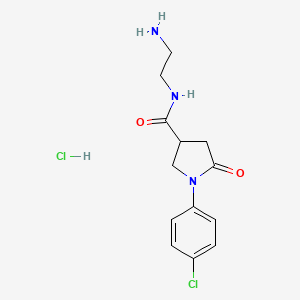
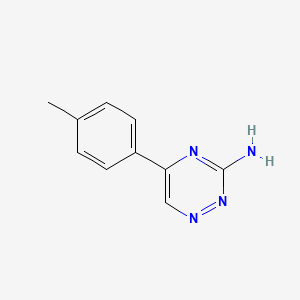
![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)
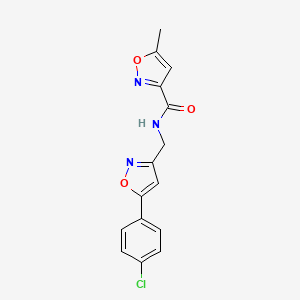
![4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2415124.png)
![4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-phenyl-1H-pyrimidin-6-one;hydrochloride](/img/structure/B2415125.png)
![N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2415126.png)
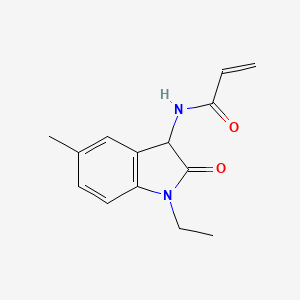
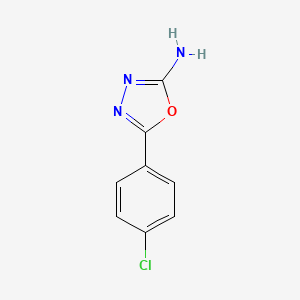
![3-(4-(2-([1,4'-bipiperidin]-1'-yl)-2-oxoethyl)phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B2415130.png)
![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)
